Guanidine Hydroiodide

Descripción general

Descripción

Guanidine Hydroiodide is a compound with the molecular formula CH6IN3 . It’s used in various applications, including as a passivating material for enhancing grain boundaries and improving the open-circuit voltage in the fabrication of polymeric solar cells . It has also been demonstrated that guanidinium iodide (GI) based additives show significant enhancement in carrier lifetimes and open-circuit voltages in hybrid organic-inorganic perovskite solar cells .

Synthesis Analysis

Guanidines can be synthesized through various methods. One approach involves a sequential one-pot synthesis of N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . Another method involves the reaction of N-chlorophthalimide with isocyanides and amines via N-phthaloyl-guanidines . A different approach involves the reaction of one measure of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide .

Molecular Structure Analysis

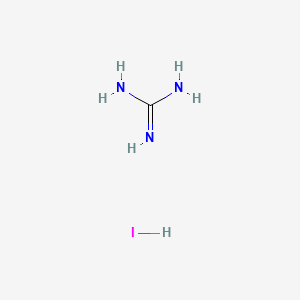

The molecular structure of Guanidine Hydroiodide consists of a guanidine molecule and a hydroiodide ion . The guanidine molecule is planar due to the conjugation between the lone pairs of the nitrogen atoms and the imine double bond .

Chemical Reactions Analysis

Guanidine derivatives display excellent activity in the enantioselective reactions of oxazolones with different electrophiles . They also play a crucial role in various biochemical processes and serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .

Physical And Chemical Properties Analysis

Guanidine Hydroiodide has a boiling point of 189.7±0.0 °C at 760 mmHg and a vapour pressure of 0.4±0.0 mmHg at 25°C . It also has an enthalpy of vaporization of 44.0±0.0 kJ/mol . Guanidine is a strong monobasic Brønsted base, which readily absorbs water and carbon dioxide from air .

Aplicaciones Científicas De Investigación

Synthesis of Diverse Guanidines

Guanidine Hydroiodide is used in the synthesis of diverse N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .

Guanidine Derivative Synthesis

Guanidine Hydroiodide is used in the synthesis of the guanidine derivative N-{(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide . This compound has been obtained by the reaction of one measure of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide with one measure of aniline .

3. Fabrication of Hybrid Perovskite Solar Cells Guanidine Hydroiodide is used in the fabrication of hybrid perovskite solar cells . The substrate temperature is kept at 70 °C during the perovskite layer depositions .

Guanidylation of Amines

Guanidine Hydroiodide is used in the guanidylation of an amine with protected thiourea . This process is a viable choice for the synthesis of guanidines .

Mecanismo De Acción

Target of Action

Guanidine Hydroiodide primarily targets the neuromuscular junction . It enhances the release of acetylcholine , a neurotransmitter, following a nerve impulse .

Mode of Action

Guanidine Hydroiodide interacts with its targets by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Biochemical Pathways

It is known that the compound plays a key role in various biological functions . Guanidines serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .

Result of Action

The molecular and cellular effects of Guanidine Hydroiodide’s action involve changes in the neuromuscular junction. By enhancing the release of acetylcholine and slowing the rates of depolarization and repolarization of muscle cell membranes, Guanidine Hydroiodide can influence muscle contraction .

Action Environment

Guanidine Hydroiodide is a white crystalline solid that is stable in air . It is soluble in water, methanol, and ethanol, but insoluble in ether and acetone . It has strong reducing and alkaline properties These properties may influence the compound’s action, efficacy, and stability in different environments

Safety and Hazards

Propiedades

IUPAC Name |

guanidine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.HI/c2-1(3)4;/h(H5,2,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDRLGYROXTISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19227-70-4 | |

| Record name | Guanidine, monohydriodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19227-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key applications of Guanidine Hydroiodide in material science?

A1: Guanidine Hydroiodide (GAI) has shown promise in the development of organic-inorganic hybrid perovskite materials for solar cell applications. [, , ] Research indicates that GAI can be used as a precursor in the fabrication of thin films for these solar cells. [, , ] Specifically, GAI reacts with tin iodide (SnI2) to form the perovskite structure C(NH2)3SnI3. []

Q2: How does the addition of Guanidine Hydroiodide impact perovskite solar cell performance?

A2: Studies have explored the impact of adding Guanidine Hydroiodide (GAI) and related compounds during different stages of perovskite solar cell fabrication. [] These studies suggest that GAI, when added to specific precursor solutions, can influence the crystallinity and orientation of the perovskite structure, ultimately impacting solar cell efficiency and stability. [] The exact mechanism of this impact varies depending on the stage at which GAI is introduced during the synthesis process. []

Q3: Are there insights into the reaction dynamics of Guanidine Hydroiodide with Tin Iodide in thin film formation?

A3: Yes, in situ infrared multiple-angle incidence-resolved spectroscopy (IR-MAIRS) analysis has been used to study the formation of C(NH2)3SnI3 (GASnI3) thin films from GAI and SnI2 bilayers. [] This research suggests a diffusion-controlled reaction mechanism, where the formation rate of GASnI3 is influenced by the reaction temperature. []

Q4: How does Guanidine Hydroiodide compare to other additives in terms of its impact on perovskite solar cell properties?

A4: Studies have compared the effects of GAI with additives like guanidine thiocyanate (GASCN) and methylamine thiocyanate (MASCN) on perovskite solar cells. [] While all three additives improved cell efficiency and stability, their mechanisms of action differed. [] This suggests that the choice of additive and its integration method can be tailored to target specific improvements in perovskite solar cell performance.

Q5: Beyond solar cells, are there other applications of Guanidine Hydroiodide?

A5: Guanidine Hydroiodide has been investigated for its potential use as a radiopaque substance in medical imaging. [] The presence of iodine in GAI contributes to its ability to absorb X-rays, making it a potential candidate for enhancing the visibility of specific tissues or structures during X-ray examination. []

Q6: Can Guanidine Hydroiodide be synthesized easily?

A6: Yes, one-step synthesis methods for cyclic Guanidine Hydroiodides have been reported. [] These methods involve reacting isothiouronium iodides with various amines in tetrahydrofuran, resulting in the formation of cyclic Guanidine Hydroiodides. [] Subsequent neutralization yields the desired substituted cyclic guanidines. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)

![7-Chloroimidazo[1,2-a]pyridine](/img/structure/B1357548.png)

![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)